Fostemsavir

HIV-1 attachment inhibition Prodrug activation Antiviral potency

Fostemsavir (CAS 864953-29-7) is a phosphonooxymethyl prodrug hydrolyzed in vivo to temsavir, a first-in-class HIV-1 gp120-directed attachment inhibitor. Its viral gp120 binding mechanism is mechanistically orthogonal to CCR5 antagonists (maraviroc), post-attachment inhibitors (ibalizumab), and integrase inhibitors (dolutegravir), with no cross-resistance. Indicated specifically for heavily treatment-experienced adults with multidrug-resistant HIV-1 failing current antiretroviral regimens (BRIGHTE trial). For R&D, it serves as a critical tool compound for gp120 mechanistic studies and a benchmark for novel attachment inhibitor development. Procure with confidence for salvage regimen research and antiviral drug discovery.

Molecular Formula C25H26N7O8P
Molecular Weight 583.5 g/mol
CAS No. 864953-29-7
Cat. No. B1673582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFostemsavir
CAS864953-29-7
Synonyms(3-((4-Benzoyl-1-piperazinyl)(oxo)acetyl)-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo(2,3-c)pyridin-1-yl)methyl dihydrogen phosphate
1,2-Ethanedione, 1-(4-benzoyl-1-piperazinyl)-2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-((phosphonooxy)methyl)-1H-pyrrolo(2,3-c)pyridin-3-yl)-
BMS-663068
fostemsavi
Molecular FormulaC25H26N7O8P
Molecular Weight583.5 g/mol
Structural Identifiers
SMILESCC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC
InChIInChI=1S/C25H26N7O8P/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38)
InChIKeySWMDAPWAQQTBOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>250mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fostemsavir (864953-29-7): First-in-Class HIV-1 Attachment Inhibitor Prodrug for Multidrug-Resistant Infection


Fostemsavir (CAS 864953-29-7) is an oral prodrug that is hydrolyzed in vivo to the active moiety temsavir (BMS-626529), a first-in-class HIV-1 attachment inhibitor [1]. Temsavir binds directly to the gp120 subunit of the HIV-1 envelope glycoprotein, selectively inhibiting the interaction between the virus and host CD4 receptors, thereby preventing viral entry [2]. Unlike other entry inhibitors that target host co-receptors (e.g., maraviroc targets CCR5) or post-attachment steps (e.g., ibalizumab targets CD4), fostemsavir's viral gp120-directed mechanism provides a distinct and mechanistically orthogonal approach, particularly valuable in heavily treatment-experienced adults with multidrug-resistant HIV-1 who are failing their current antiretroviral regimen [3].

Why Fostemsavir is Not Interchangeable with Other HIV-1 Entry or Integrase Inhibitors


Generic substitution of fostemsavir with other antiretroviral agents is not scientifically valid due to fundamental differences in molecular target, resistance profile, and pharmacokinetic properties. As a gp120-directed attachment inhibitor, fostemsavir's active metabolite, temsavir, exerts its antiviral effect by binding to a conserved region of the viral envelope [1]. This mechanism is orthogonal to that of integrase strand transfer inhibitors (e.g., dolutegravir), CCR5 antagonists (e.g., maraviroc), and post-attachment inhibitors (e.g., ibalizumab) [2]. Critically, pre-clinical and clinical data demonstrate a lack of cross-resistance between temsavir and these other classes, meaning that patients who have developed resistance to other agents may retain susceptibility to fostemsavir [3]. The quantitative evidence below establishes that these mechanistic and resistance profile distinctions translate into meaningful differences in clinical utility and procurement considerations.

Quantitative Differentiation of Fostemsavir from Key Comparators


Superior Antiviral Potency of Active Moiety Temsavir vs. Prodrug Fostemsavir

Fostemsavir itself has no significant antiviral activity. Its active metabolite, temsavir, is the pharmacologically relevant species. In a gp120-CD4 binding inhibition ELISA, temsavir demonstrated an IC50 of 14 nM, confirming potent target engagement [1]. This is a key differentiator from the prodrug, which requires metabolic activation.

HIV-1 attachment inhibition Prodrug activation Antiviral potency

Lack of Cross-Resistance with Ibalizumab and Maraviroc in Clinical Isolates

Using envelopes obtained from clinical studies, including the BRIGHTE trial, susceptibility data showed that decreased susceptibility to temsavir (active moiety of fostemsavir) was not linked to resistance to ibalizumab (IBA) or maraviroc (MVC). Reversion of key gp120 resistance mutations to wild-type fully restored temsavir susceptibility without affecting resistance to IBA or MVC [1].

HIV drug resistance Cross-resistance Entry inhibitors

Non-Inferior Virologic Suppression Compared to Dolutegravir in Multidrug-Resistant HIV

A cross-study analysis compared week 96 virologic outcomes from the BRIGHTE trial (fostemsavir-based regimens) and the VIKING-3 trial (dolutegravir-based regimens) in similar multidrug-resistant HIV-1 populations. Antiviral response rates were comparable: 81% (<40 copies/mL) and 88% (<400 copies/mL) for fostemsavir, versus 84% (<50 copies/mL) and 93% (<400 copies/mL) for dolutegravir [1].

Virologic suppression Multidrug-resistant HIV Salvage therapy

Superior Tolerability and Convenience Compared to Enfuvirtide

Unlike enfuvirtide, an injectable fusion inhibitor, fostemsavir is administered orally twice daily. In the BRIGHTE trial, only 3% of patients discontinued fostemsavir due to drug-related adverse events over 96 weeks [1]. Enfuvirtide is associated with a high rate of injection site reactions that limit long-term adherence [2].

Tolerability Administration route Salvage therapy

Broad Antiviral Activity Against Multiple HIV-1 Subtypes, with Defined Exceptions

Temsavir exhibited antiviral activity against a broad panel of clinical isolates from subtypes A, B, B', C, D, F, G, and CRF01_AE, with a mean IC50 of 1.73 nM (range 0.018 to >5000 nM) across 1337 isolates tested in the PhenoSense Entry assay [1]. However, subtype AE and Group O isolates are naturally resistant due to gp120 polymorphisms (e.g., S375H, M475I) [2]. This is in contrast to maraviroc, which is only active against CCR5-tropic viruses.

Antiviral spectrum HIV-1 subtypes Resistance polymorphisms

Optimal Procurement and Research Scenarios for Fostemsavir


Salvage Therapy for Multidrug-Resistant HIV-1

Fostemsavir is specifically indicated for the treatment of HIV-1 infection in heavily treatment-experienced adults with multidrug-resistant HIV-1 who are failing their current antiretroviral regimen. This scenario is supported by the BRIGHTE trial data demonstrating virologic suppression in this population [5]. Its unique mechanism of action and lack of cross-resistance with other drug classes make it a critical component of optimized background therapy for salvage regimens [4].

Research on gp120-Directed Viral Entry Inhibition

As a first-in-class HIV-1 attachment inhibitor, fostemsavir (or its active metabolite temsavir) is an essential tool compound for basic research into gp120 structure, function, and viral entry mechanisms. Its high potency (IC50 = 14 nM in gp120-CD4 binding ELISA) [5] and defined resistance mutations (e.g., S375H, M475I) [4] enable precise mechanistic studies of HIV-1 entry.

Development of Next-Generation Attachment Inhibitors

Fostemsavir serves as a benchmark for the development of novel HIV-1 attachment inhibitors. Comparative studies of its antiviral spectrum and resistance profile guide the optimization of new chemical entities. For instance, analogs like BMS-818251 have been evaluated against fostemsavir for improved potency or escape mutation profiles [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fostemsavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.